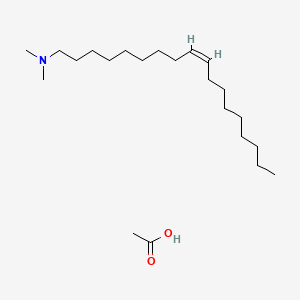
N,N-Dimethyloleylamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyloleylamine acetate is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylamine group attached to an oleyl chain, with an acetate group as a counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyloleylamine acetate can be synthesized through the reaction of oleylamine with dimethyl sulfate, followed by neutralization with acetic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The general reaction scheme is as follows:
- Oleylamine reacts with dimethyl sulfate to form N,N-dimethyloleylamine.
- The resulting N,N-dimethyloleylamine is then neutralized with acetic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
- Mixing oleylamine and dimethyl sulfate in a reactor.
- Maintaining the reaction mixture at a specific temperature and pressure.
- Neutralizing the reaction mixture with acetic acid.
- Purifying the product through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyloleylamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The acetate group can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-dimethyloleylamine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N,N-dimethyloleylamine derivatives with different anions.
Aplicaciones Científicas De Investigación
N,N-Dimethyloleylamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N-dimethyloleylamine acetate involves its interaction with molecular targets through its surfactant properties. It can alter the surface tension of liquids, facilitating the formation of micelles and other structures. This property is crucial in its applications in drug delivery and other industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N,N-Dimethylbutylamine
Uniqueness
N,N-Dimethyloleylamine acetate is unique due to its long oleyl chain, which imparts distinct surfactant properties compared to other dimethylamine derivatives. This makes it particularly useful in applications requiring specific surface-active characteristics.
Propiedades
Número CAS |
22968-84-9 |
|---|---|
Fórmula molecular |
C22H45NO2 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
acetic acid;(Z)-N,N-dimethyloctadec-9-en-1-amine |
InChI |
InChI=1S/C20H41N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h11-12H,4-10,13-20H2,1-3H3;1H3,(H,3,4)/b12-11-; |
Clave InChI |
JEHBDHQRPICJAX-AFEZEDKISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCN(C)C.CC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN(C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















